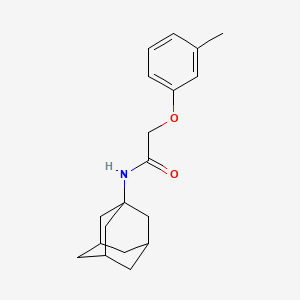
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group, a phenoxy group, and an acetamide moiety The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape The phenoxy group is an aromatic ether, and the acetamide group is a common functional group in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-methylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 3-methylphenyl halide.
Nucleophilic Substitution: The 3-methylphenyl halide is then reacted with sodium or potassium hydroxide to form the corresponding phenoxide ion.
Coupling with Adamantyl Acetamide: The phenoxide ion is then reacted with 1-adamantyl acetamide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the acetamide group to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and adamantyl groups
Reduction: Amine derivatives of the acetamide group
Substitution: Nitrated, sulfonated, or halogenated derivatives of the phenoxy group
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-2-(3-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the phenoxy and acetamide groups can interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparaison Avec Des Composés Similaires
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide can be compared with other compounds containing adamantyl, phenoxy, or acetamide groups:
Adamantyl Compounds: Similar compounds include 1-adamantylamine and 1-adamantanol, which also feature the adamantyl group but differ in their functional groups.
Phenoxy Compounds: Compounds like 4-phenoxyphenol and 2-phenoxyethanol share the phenoxy group but have different substituents.
Acetamide Compounds: N-phenylacetamide and N-methylacetamide are examples of compounds with the acetamide group but different aromatic or alkyl substituents.
The uniqueness of this compound lies in the combination of these three functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13-3-2-4-17(5-13)22-12-18(21)20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJSWYVJBKVERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2-Oxo-2-phenylacetyl)fluoranthen-8-yl]-2-phenylethane-1,2-dione](/img/structure/B5187934.png)
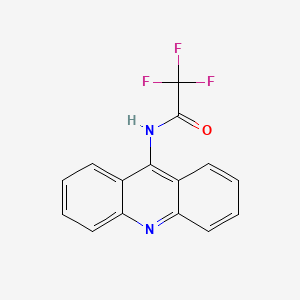
![1-[5-(2-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid](/img/structure/B5187960.png)
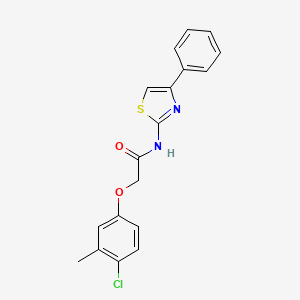
![4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B5187970.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)
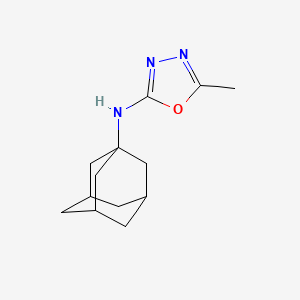
![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride](/img/structure/B5188000.png)
![1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B5188010.png)
![(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)
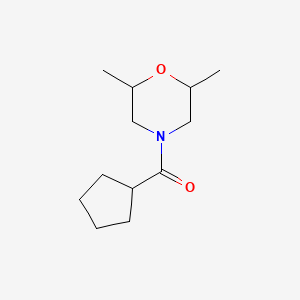
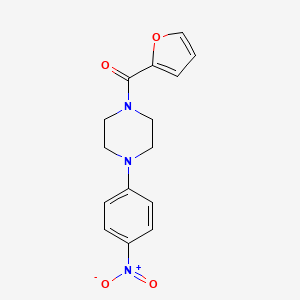
![benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B5188035.png)
